molecular formula C12H9N3 B1503880 1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 41373-10-8

1-phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1503880
CAS No.: 41373-10-8
M. Wt: 195.22 g/mol
InChI Key: UYXSQDYPEKBENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-1H-pyrazolo[4,3-c]pyridine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to the class of pyrazolopyridines, which are fused bicyclic hetero-aromatic compounds well-known for their wide range of biological activities . The pyrazolo[4,3-c]pyridine core is recognized as a privileged scaffold in drug discovery. While synthetic routes often involve ring closure of a functionalized pyrazole or pyridine ring, novel methods have been developed, such as a one-pot tandem ring closure and rearrangement of bis-acetylenic N-acylated hydrazones . Researchers value this core structure for its potential in designing novel bioactive molecules. Related pyrazolopyridine isomers have been extensively studied and shown to display high biological activity, including use as angiotensin II antagonists . Other derivatives, such as pyrazolo[3,4-b]pyridines, have demonstrated potent anti-cancer activity by arresting the cell cycle and inducing apoptosis, highlighting the therapeutic potential of this family of compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41373-10-8

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

1-phenylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H9N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-9H

InChI Key

UYXSQDYPEKBENE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)C=N2

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)C=N2

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis Methodologies for 1 Phenyl 1h Pyrazolo 4,3 C Pyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the complex structures of pyrazolopyridine analogs. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹⁵N, and ¹⁹F, chemists can map out the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of 1-phenyl-1H-pyrazolo[4,3-c]pyridine analogs, ¹H NMR is crucial for identifying the protons on both the fused heterocyclic core and the phenyl substituent.

The spectra of these compounds typically show distinct regions for aromatic and aliphatic protons. Protons on the pyridine (B92270) and phenyl rings resonate in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effects of the aromatic ring currents. The exact chemical shift of each proton is influenced by its position relative to the nitrogen atoms and other substituents. For instance, protons adjacent to a nitrogen atom in the pyridine ring are generally shifted further downfield. researchgate.net In a study of related 1-phenyl-1H-pyrazolo[3,4-b]pyridines, the proton on the pyridine ring (H-3) was observed as a singlet around δ 7.99–8.23 ppm, while the phenyl protons appeared as multiplets between δ 7.30 and 7.94 ppm. semanticscholar.org The integration of these signals confirms the number of protons in each environment, and the coupling patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons, which is key to assigning them to specific positions on the molecular scaffold. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data for a 1-Phenyl-1H-pyrazolo[3,4-b]pyridine Analog Data is based on findings for structurally similar pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyrazole (B372694) H-38.10s (singlet)
Pyridine H-56.79s (singlet)
Phenyl H-2, H-68.23d (doublet)
Phenyl H-3, H-57.49t (triplet)
Phenyl H-47.30t (triplet)

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Chemical shifts and multiplicities are illustrative and can vary based on the specific analog and solvent used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete characterization of the carbon framework. uoi.gr In this compound analogs, the signals for the sp²-hybridized carbons of the aromatic rings appear in the downfield region of the spectrum (typically δ 100–160 ppm). semanticscholar.orgrsc.org

The chemical shifts are sensitive to the electronic environment; carbons bonded to electronegative nitrogen atoms are significantly deshielded and appear at lower fields. researchgate.netchemicalbook.com For example, research on 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile showed carbon signals for the pyrazole and pyridine rings spanning from δ 90.37 to 161.17 ppm. semanticscholar.org The quaternary carbons (those not bonded to any hydrogens) are often identifiable by their lower intensity and can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). This analysis is fundamental for confirming the fusion pattern of the pyrazole and pyridine rings. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for a 1-Phenyl-1H-pyrazolo[3,4-b]pyridine Analog Data is based on findings for structurally similar pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Carbon AssignmentChemical Shift (δ, ppm)
Pyrazole C-3132.02
Pyrazole C-3a109.38
Pyridine C-4141.10
Pyridine C-5101.85
Pyridine C-7a149.87
Phenyl C-1' (ipso)139.54
Phenyl C-2', C-6'120.63
Phenyl C-3', C-5'129.19
Phenyl C-4'126.22

Note: Chemical shifts are illustrative and vary with substitution and solvent.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms, which are key components of the pyrazolopyridine core. It is particularly useful for distinguishing between different nitrogen environments, such as the "pyrrole-type" and "pyridine-type" nitrogens within the pyrazole ring, and the nitrogen in the pyridine ring. nih.gov

Studies on pyrazolo[3,4-c]pyridine derivatives have used ¹⁵N chemical shifts to investigate and confirm the predominant tautomeric form (N1-H vs. N2-H). researchgate.net In related fused pyrazole systems, the ¹⁵N NMR spectrum clearly distinguishes between the two pyrazole nitrogens. For instance, the N-2 "pyrrole-like" nitrogen resonates at a different frequency (e.g., δ -166.9 ppm) compared to the N-1 "pyridine-like" nitrogen (e.g., δ -117.1 ppm). nih.gov This data, often obtained through two-dimensional experiments like ¹H-¹⁵N HMBC which shows correlations between protons and nitrogen atoms, is unambiguous in assigning the structure and tautomeric state.

For analogs of this compound that incorporate fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential analytical tool. This technique is highly sensitive and provides clear signals for each unique fluorine atom in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it straightforward to confirm the successful incorporation of fluorine and to distinguish between different fluorinated derivatives. rsc.org For example, in the characterization of a 2-(4-fluorophenyl)pyridine, the fluorine atom gives a distinct signal at δ -113.16 ppm. rsc.org Similarly, a trifluoromethyl (-CF₃) group on a pyridine ring would show a sharp singlet at a characteristic chemical shift (e.g., δ -62.6 ppm). rsc.org This technique is invaluable for quality control and structural confirmation of fluorinated drug candidates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used for the analysis of polar, medium-to-high molecular weight compounds like pyrazolopyridine derivatives. ESI-MS typically measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. rsc.org This provides a very accurate determination of the molecular weight, confirming the elemental composition of the synthesized compound. acs.org

For example, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of confidence. researchgate.net Predicted ESI-MS data for an analog, 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine (C₁₂H₁₃N₃), shows an expected [M+H]⁺ peak at m/z 200.11823. uni.lu The detection of this ion confirms the molecular weight of the compound. The technique can also detect other adducts, such as the sodium adduct [M+Na]⁺. uni.lu Analysis of the fragmentation patterns, though less common in soft ionization methods like ESI, can sometimes provide additional structural clues. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique provides the exact mass of the parent ion, which can be used to calculate the molecular formula. For pyrazolo[4,3-c]pyridine analogs, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation.

For the related compound 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 200.11823. uni.lu This predicted value serves as a benchmark for experimental determination.

Table 1: Predicted HRMS Data for 1-Phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine Adducts uni.lu

Adduct TypePredicted m/z
[M+H]⁺200.11823
[M+Na]⁺222.10017
[M-H]⁻198.10367
[M+NH₄]⁺217.14477
[M+K]⁺238.07411

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of a pyrazolo[4,3-c]pyridine analog will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

For a compound like this compound, one would expect to observe:

Aromatic C-H stretching vibrations: Typically in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching vibrations of the fused pyrazole and pyridine rings, as well as the phenyl substituent, in the 1650-1400 cm⁻¹ range. mdpi.com

C-N stretching vibrations within the heterocyclic system.

Out-of-plane C-H bending vibrations for the substituted phenyl and pyridine rings, which can provide information about the substitution pattern.

In the FT-IR spectrum of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, characteristic bands were observed at 1663 cm⁻¹ (C=O), and in the range of 1570–1615 cm⁻¹ (C=N, C=C). mdpi.com For pyrazolo[3,4-b]thieno[3,2-e]pyridine derivatives, which share the pyrazolopyridine core, NH₂ stretching vibrations are observed around 3405 and 3319 cm⁻¹, while the aromatic C-H stretch appears at 3057 cm⁻¹. researchgate.net

Table 2: Illustrative FT-IR Data for a Related Pyrazolo[3,4-b]thieno[3,2-e]pyridine Analog researchgate.net

Functional GroupWavenumber (cm⁻¹)
NH₂3405, 3319
Aromatic C-H3057
Aliphatic C-H2965
CN2220

X-ray Crystallography for Three-Dimensional Structural Confirmation

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures. nih.gov

For example, the crystal structure of a related pyrazolo[3,4-b]pyridine analog, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, was solved and refined. nih.gov The data collection was performed on an Agilent Xcalibur Eos Gemini diffractometer using Mo Kα radiation. nih.gov The structure was refined to a final R-factor of 0.055. nih.gov

Table 3: Example Crystal Data and Structure Refinement Parameters for a Pyrazolo[3,4-b]pyridine Analog nih.gov

ParameterValue
Empirical formulaC₁₇H₁₇N₅
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.1450 (2)
b (Å)15.1359 (7)
c (Å)19.5828 (9)
β (°)96.547 (4)
Volume (ų)1515.05 (12)
Z4
Radiation typeMo Kα
Final R indices [I > 2σ(I)]R = 0.055

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure reveals how molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, molecules are linked by pairs of N—H···N hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net Additionally, π-π stacking interactions are observed between the phenyl and pyrazole rings of adjacent dimers, with a centroid-centroid distance of 3.5726 (8) Å. nih.govresearchgate.net In other pyrazolone (B3327878) derivatives, weak C-H···O and C-H···π interactions are responsible for the cohesion of the crystal. researchgate.net The pyrazolo[3,4-b]pyridine ring system in the aforementioned analog is essentially planar, with a small dihedral angle of 2.56 (6)° with the attached phenyl ring. nih.govresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formula.

For a pyrazolo[4,3-c]pyridine-3-ol derivative, the found elemental analysis values were in good agreement with the calculated values. While specific data for this compound is not available, the expected elemental composition can be calculated from its molecular formula, C₁₂H₉N₃.

Table 4: Calculated Elemental Composition for this compound (C₁₂H₉N₃)

ElementPercentage (%)
Carbon (C)74.59
Hydrogen (H)4.70
Nitrogen (N)21.75

In the case of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the calculated elemental analysis was C, 67.65%; H, 5.30%; N, 21.04%. The found values were C, 67.79%; H, 5.43%; N, 21.19%, which confirmed the proposed formula. mdpi.com

Structure Activity Relationship Sar and Molecular Design Principles of 1 Phenyl 1h Pyrazolo 4,3 C Pyridine Derivatives

Positional Effects of Substituents on Molecular Recognition

The location of a substituent on the 1-phenyl-1H-pyrazolo[4,3-c]pyridine framework is a critical determinant of its biological activity and binding mode. Modifications at the N-phenyl ring, the 3-position of the pyrazole (B372694), and various positions on the pyridine (B92270) ring have been shown to significantly alter molecular recognition.

The N-phenyl ring at the 1-position is a primary site for derivatization to modulate activity. Docking studies suggest that this phenyl group can occupy specific pockets within a protein's binding site. acs.org The introduction of various small, lipophilic substituents at the meta- and para-positions of this ring has been explored to enhance binding affinity. acs.org However, studies have shown that substituents such as methyl, methoxy, and chloro at these positions did not lead to superior activity in certain assays, indicating that simple lipophilic additions are not universally beneficial. acs.org This suggests that the size, position, and electronic nature of the substituent must be carefully optimized to achieve productive interactions within the target's binding cavity. acs.org

Table 1: Effect of Substituents on the N-Phenyl Ring

Compound Substituent (Position) Activity Data (Example: EC₅₀ in µM)
8 4-Me 10.3
9 3-Me 11.2
10 4-OMe 13.9
11 3-OMe 11.9
12 4-Cl 12.0

Data sourced from a study on PEX14–PEX5 PPI inhibitors. acs.org

The 3-position of the pyrazole ring offers another critical handle for tuning molecular interactions. In the context of PEX14-PEX5 inhibition, the unsubstituted hit compound featured an indole (B1671886) moiety at this position. acs.org This group was found to fill a key "Phe hotspot" in the protein's binding surface. acs.org Replacing this indole with other groups, such as a naphthalene (B1677914) system, maintained a similar binding orientation of the core scaffold. acs.org This indicates that the 3-position can tolerate significant structural changes, and that merging features from different active ligands at this position can lead to hybrid molecules with superior activity. acs.org For instance, a hybrid molecule combining elements of two parent compounds at the 3-position resulted in a more potent inhibitor. acs.org

Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic nature of substituents can profoundly affect molecular interactions, particularly cation-π interactions which are important in biological recognition. nih.gov Electron-withdrawing groups on an aromatic ring decrease its π-electron density. This can weaken favorable interactions with cationic or electron-poor protein residues. nih.gov Conversely, in some contexts, an electron-poor π-system might be desirable to modulate binding energetics. Studies on related heterocyclic systems show that the interaction energy is highly sensitive to the electron density on the face of an aromatic ring. nih.gov While electron-donating groups typically lead to stronger attractive interactions, electron-withdrawing groups can lead to repulsive interactions, demonstrating their powerful role in fine-tuning the electrostatic complementarity between a ligand and its target. nih.gov

Steric hindrance is a critical factor in molecular design, influencing both binding affinity and selectivity. The introduction of bulky substituents can restrict the conformational freedom of a molecule and dictate its preferred binding pose. nih.gov While increased steric bulk can sometimes lead to a loss of activity by preventing optimal entry into a binding site, it can also be exploited to enhance selectivity. nih.govrsc.org A larger group might favor binding to a target with a more accommodating pocket over a related target with a smaller, more constrained site. In studies of related pyridazine (B1198779) systems, increasing steric demand around the nitrogen atoms was found to inhibit the formation of certain complexes, highlighting the sensitivity of binding to steric hindrance. nih.gov Therefore, the strategic introduction of bulky substituents on the this compound scaffold must be carefully balanced to avoid detrimental steric clashes while potentially improving the selectivity profile. nih.govrsc.org

Optimization of Lipophilicity for Molecular Recognition

The lipophilicity of a drug molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to a target protein. In the context of this compound derivatives, optimizing lipophilicity is a key strategy for enhancing molecular recognition by the target.

The specific arrangement and nature of these substituents significantly impact the compound's pharmacological profile. ontosight.ai Computational tools are often employed to predict the lipophilicity (logP) of novel derivatives before their synthesis, allowing for a more rational design approach. ontosight.ai

Conformational Analysis and Flexibility of the Pyrazolo[4,3-c]pyridine Scaffold

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The pyrazolo[4,3-c]pyridine scaffold, being a fused heterocyclic system, possesses a degree of conformational rigidity. ontosight.ai However, the substituent groups attached to this core introduce elements of flexibility that can be crucial for optimal binding.

The rotational freedom of the phenyl group at the 1-position of the pyrazole ring is a significant factor. The dihedral angle between the phenyl ring and the pyrazolo[4,3-c]pyridine core can adopt various conformations, influencing how the molecule fits into a protein's binding site. Molecular modeling and techniques like X-ray crystallography and NMR spectroscopy are instrumental in determining the preferred conformations of these derivatives. nih.gov Understanding the conformational landscape allows medicinal chemists to design molecules that are pre-organized for binding, which can lead to higher affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) Strategies Employing Pyrazolo[4,3-c]pyridine as a Core.nih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.gov This method starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. nih.govyoutube.com These fragments are then optimized and grown into more potent, drug-like molecules. nih.gov The pyrazolo[4,3-c]pyridine scaffold is an attractive starting point for FBDD due to its structural features and synthetic accessibility. ontosight.ai

Ligand Elaboration and Growth-Vector Analysis.nih.gov

Once a pyrazolo[4,3-c]pyridine fragment is identified as a binder to a target protein, the next step is to elaborate on this core to improve its potency. This process, known as fragment growing or ligand elaboration, involves adding chemical functionalities that can form additional favorable interactions with the protein. youtube.comnih.gov

Growth-vector analysis is a computational technique used to identify suitable points on the fragment for chemical modification. By analyzing the crystal structure of the fragment bound to the protein, researchers can identify vectors pointing towards unoccupied pockets or regions where additional interactions can be made. This analysis guides the synthetic efforts to extend the fragment in specific directions, leading to a more efficient optimization process.

Design of Ligands to Complement Target Protein Binding Pockets.nih.govyoutube.com

The ultimate goal of ligand design is to create a molecule that has high affinity and selectivity for its intended target. The design of this compound derivatives is heavily reliant on understanding the topology and chemical environment of the target protein's binding pocket. nih.gov

Detailed structural information, often obtained from X-ray crystallography of the protein-ligand complex, is crucial. nih.gov This allows for the rational design of substituents on the pyrazolo[4,3-c]pyridine core that can form specific hydrogen bonds, hydrophobic interactions, or salt bridges with amino acid residues in the binding pocket. For example, a hydrogen bond donor on the ligand can be positioned to interact with a hydrogen bond acceptor on the protein, significantly increasing binding affinity.

The table below provides examples of how different substitutions on the pyrazolo[4,3-c]pyridine scaffold can be tailored to interact with specific features of a target binding pocket.

Substitution PositionSubstituent TypeRationale for Interaction
Phenyl Ring (para-position)Methoxy groupCan act as a hydrogen bond acceptor.
Pyridine RingAmino groupCan act as a hydrogen bond donor.
Pyrazole RingMethyl groupCan occupy a small hydrophobic pocket.

This structure-based design approach has been successfully applied to develop potent and selective inhibitors for various protein targets using the pyrazolo[4,3-c]pyridine scaffold.

Computational and Theoretical Studies on 1 Phenyl 1h Pyrazolo 4,3 C Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of the 1-phenyl-1H-pyrazolo[4,3-c]pyridine system.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

DFT studies have been employed to explore the mechanistic pathways of reactions involving pyrazolo[4,3-c]pyridine derivatives. For instance, the B3LYP/6-311G** level of theory has been used to investigate the one-pot three-component condensation reaction that forms 4-Aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones. These calculations help in optimizing the structures of intermediates and finding the respective transition states, confirming a proposed four-intermediate mechanism. tandfonline.com Such computational approaches are crucial for understanding the intricacies of multi-component reactions and for optimizing reaction conditions. tandfonline.comresearchgate.net

Tautomeric Stability Analysis (e.g., 1H vs. 2H Isomers)

The tautomeric stability of pyrazole-containing systems is a critical aspect that influences their chemical behavior and biological activity. DFT methods have been utilized to study the 1H/2H and azide (B81097)/tetrazole isomerizations in related azole compounds. rsc.org These studies reveal that for azide isomers, the triazole ring exhibits higher aromaticity in the 1H-tautomer compared to the 2H-form, indicating a decrease in stability upon tautomerization from 1H to 2H. rsc.org The relative stability of tautomers can be influenced by substituents; for example, an –NH2 group can facilitate 1H/2H tautomerization, while a –NO2 group can have the opposite effect. rsc.org Understanding the tautomeric preferences of the pyrazolo[4,3-c]pyridine core is essential for predicting its interactions with biological targets.

Prediction of Electronic Properties and Molecular Orbitals

DFT and time-dependent DFT (TD-DFT) computations are powerful tools for investigating the electronic behavior of molecules like this compound. researchgate.net These calculations provide insights into the electronic properties, such as the distribution of molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and spectroscopic characteristics. The absorption spectra of pyrazolo[3,4-b]pyridine derivatives have been studied, with absorption peaks observed around 365 nm. acs.org Variations in the electronic properties, influenced by different substituents, can affect the molecule's charge transfer capabilities. acs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular docking, are pivotal in predicting how this compound derivatives interact with biological macromolecules.

Molecular Docking for Predicting Binding Modes to Receptors/Enzymes

Molecular docking studies have been extensively used to predict the binding modes of pyrazolo[4,3-c]pyridine derivatives to various protein targets. acs.orgnih.govnih.govacs.org For example, docking simulations of a pyrazolo[4,3-c]pyridine inhibitor with the TbPEX14 protein suggested that the phenyl residue of the inhibitor occupies a tryptophan pocket on the protein surface. acs.org In another study, pyrazole (B372694) derivatives were docked into the binding sites of several protein kinases, including VEGFR-2, Aurora A, and CDK2, to identify potential inhibitors. researchgate.netnih.gov These simulations help in understanding how the ligands fit within the binding pocket and can guide the design of more potent and selective inhibitors. acs.orgresearchgate.netnih.gov

Compound/DerivativeTarget ProteinPredicted Binding Energy (kJ/mol)Key Interactions
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09Deeply docked within the binding pocket, reasonable hydrogen bonds. researchgate.netnih.gov
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57Deeply docked within the binding pocket, reasonable hydrogen bonds. researchgate.netnih.gov
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2 (2VTO)-10.35Deeply docked within the binding pocket, reasonable hydrogen bonds. researchgate.netnih.gov
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of a ligand-protein complex is governed by a network of interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Docking studies on pyrazolo[4,3-c]pyridine derivatives have highlighted the importance of these interactions. For instance, the pyrazolo[4,3-c]pyridine scaffold can form favorable π–π interactions with phenylalanine residues in the binding site of TbPEX14. acs.org The analysis of docked poses reveals how specific functional groups on the ligand engage in hydrogen bonding with amino acid residues of the target protein, which is crucial for binding affinity and efficacy. nih.govnih.govnih.gov The interplay of these weak intermolecular forces is a key determinant in the molecular recognition process. nih.gov

π-π Stacking and CH-π Interactions within Binding Pockets

Non-covalent interactions, such as π-π stacking and CH-π interactions, are crucial for the binding of ligands to biological macromolecules. In the context of this compound systems, these interactions play a significant role in determining their binding affinity and selectivity.

π-π stacking interactions occur between aromatic rings, and in the case of this compound, both the phenyl and the pyrazolopyridine rings can participate in such interactions. libretexts.orgwikipedia.org These interactions are influenced by the electron density of the aromatic systems involved. For instance, the pyrazolo[4,3-c]pyridine scaffold can stack against aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. acs.org Docking studies of a pyrazolo[4,3-c]pyridine derivative have shown that the central scaffold can lie over phenylalanine residues, leading to favorable π-π interactions. acs.org

CH-π interactions involve the interaction of a C-H bond with a π-system. rsc.org These are generally weaker than classical hydrogen bonds but are significant in molecular recognition. rsc.org For pyrazolo[4,3-c]pyridine derivatives, the C-H bonds of the phenyl group or the pyridine (B92270) ring can interact with the π-electron clouds of amino acid residues in a binding pocket. acs.org The nature of these interactions is primarily dispersive, though electrostatic contributions can be relevant, especially with acidic C-H bonds. rsc.org

The table below summarizes key aspects of these interactions for pyrazolo[4,3-c]pyridine systems.

Interaction TypeParticipating Groups from LigandPotential Interacting ResiduesNature of Interaction
π-π Stacking Phenyl group, Pyrazolopyridine scaffoldPhenylalanine, Tyrosine, TryptophanPrimarily dispersion and electrostatic forces libretexts.orgresearchgate.net
CH-π Interaction Phenyl C-H, Pyridine C-HAromatic amino acid side chainsPrimarily dispersion forces rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide insights into their conformational flexibility and the stability of their interactions within a binding pocket. acs.org

By simulating the movement of the ligand and its target protein, MD can reveal:

Conformational Sampling: The range of shapes (conformations) the ligand can adopt and their relative energies. This is crucial for understanding how the ligand can adapt to the binding site.

Interaction Dynamics: The stability and lifetime of key interactions, such as hydrogen bonds, π-π stacking, and CH-π interactions, over the simulation time.

Binding and Unbinding Events: In some cases, MD simulations can be used to model the entire process of a ligand binding to or dissociating from its target, providing information on the kinetics of the interaction. acs.org

These simulations can help to refine the binding poses predicted by molecular docking and provide a more realistic picture of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For this compound derivatives, QSAR can be a valuable tool in the design of new analogs with improved potency.

The general workflow of a QSAR study involves:

Data Set: A collection of this compound derivatives with their experimentally measured biological activities.

Molecular Descriptors: Calculation of various numerical values (descriptors) that represent different aspects of the molecular structure, such as electronic, steric, and topological properties.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Topological indices are a class of molecular descriptors that are derived from the 2D representation of a molecule. nih.govresearchgate.net They encode information about the size, shape, branching, and connectivity of atoms within the molecule. researchgate.net These indices are computationally inexpensive to calculate and have been successfully used in QSAR and quantitative structure-property relationship (QSPR) studies. researchgate.netdntb.gov.ua

For this compound systems, topological indices can be correlated with various aspects of their molecular behavior, including their physicochemical properties and biological activities. researchgate.net Some commonly used topological indices include:

Wiener Index: Relates to the sum of distances between all pairs of atoms in the molecule.

Randić Index: Based on the connectivity of atoms, reflecting the degree of branching. nih.gov

Balaban J Index: A highly discriminating index that considers both the distance and connectivity within the molecule.

By finding statistically significant correlations between these indices and experimental data, it is possible to gain insights into the structural features of this compound that are important for its activity. frontiersin.org

The table below provides examples of topological indices and their potential application in studying this compound.

Topological IndexInformation EncodedPotential Correlation
Wiener Index Molecular size and branchingPhysicochemical properties (e.g., boiling point, surface area)
Randić Index Molecular branching and complexity nih.govBiological activity, receptor binding affinity
Balaban J Index Molecular shape and sizeSpecificity of interaction with a biological target

In Silico Property Prediction for Rational Design (excluding direct biological impact)

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. For the rational design of this compound derivatives, predicting these properties early in the drug discovery process can help to avoid costly failures in later stages.

Prediction of Molecular Descriptors Relevant to Molecular Interactions

A variety of molecular descriptors can be calculated to predict how a this compound derivative will interact with its environment. These descriptors go beyond simple topological indices and can include:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are relevant for electrostatic and covalent interactions.

Steric Descriptors: Like molecular volume and surface area, which are important for understanding how a molecule fits into a binding site.

Lipophilicity Descriptors: Commonly expressed as logP, which predicts the molecule's partitioning between an oily and an aqueous phase, a key factor in membrane permeability.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors, which is critical for specific interactions with biological targets.

These descriptors can be used to build predictive models for properties like solubility, permeability, and plasma protein binding.

Evaluation of Synthetic Accessibility and Chemical Tractability

Beyond predicting its properties, it is also crucial to assess whether a designed this compound derivative can be realistically synthesized. Computational tools can aid in this evaluation by:

Retrosynthetic Analysis: Breaking down the target molecule into simpler, commercially available starting materials to suggest potential synthetic routes.

Synthetic Accessibility Scores: Algorithms that estimate the complexity of a molecule's synthesis based on its structure and known chemical reactions.

A compound is considered chemically tractable if it possesses a favorable profile of physicochemical properties and is synthetically accessible. acs.org For instance, the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported starting from piperidin-4-one through a multi-step synthesis. nih.gov The synthesis of other pyrazolo[4,3-c]pyridine derivatives has also been documented, highlighting the chemical tractability of this scaffold. nih.govnih.gov

Mechanistic Investigations of Molecular Interactions Involving 1 Phenyl 1h Pyrazolo 4,3 C Pyridine

Studies on Enzyme/Receptor Binding Mechanisms

Investigations into the binding mechanisms of 1-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives have provided insights into their mode of action, particularly in the context of inhibiting protein-protein interactions.

Currently, there is limited publicly available research specifically detailing the binding of this compound to ATP-binding sites of kinases or other enzymes. While the broader class of pyrazolopyridines has been explored as kinase inhibitors, specific mechanistic studies elucidating the binding pose and key interactions of the this compound core within an ATP-binding pocket are not extensively documented in scientific literature.

A notable area of investigation for the this compound scaffold is its role as a disruptor of protein-protein interactions (PPIs). A key study identified a derivative of this scaffold as the first inhibitor of the PEX14–PEX5 protein-protein interaction, which is crucial for the metabolism of Trypanosoma parasites. nih.gov

In this research, a pyrazolo[4,3-c]pyridine derivative served as the foundational hit compound. nih.gov Docking studies revealed that the central pyrazolo[4,3-c]pyridine scaffold plays a crucial role in the binding by forming favorable π–π stacking interactions with the phenylalanine residues (Phe17 and Phe34) of the PEX14 protein. nih.gov The phenyl group at the N1 position of the pyrazole (B372694) ring was found to be buried within a tryptophan pocket on the surface of TbPEX14, while another aromatic substituent at the C3 position filled a phenylalanine hotspot. nih.gov This dual engagement effectively blocks the native interaction between PEX14 and PEX5. nih.gov

The orientation of the pyrazolo[4,3-c]pyridine core was found to be critical for activity, with the structure-activity relationship (SAR) studies indicating that modifications to the substituents on the scaffold could significantly impact the inhibitory potency. nih.gov A hybrid molecule, designed by merging features of two active compounds, demonstrated superior activity, underscoring the importance of the scaffold's positioning within the PPI interface. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors

CompoundR1 (on Phenyl)R2 (at C3)EC50 (µM) for TbPEX14-PEX5 Inhibition
Derivative 1 HIndole (B1671886)265
Derivative 8 m-FIndole>500
Derivative 9 p-FIndole>500
Derivative 10 p-ClIndole>500
Derivative 11 p-MeIndole>500
Derivative 12 m-MeIndole>500
Derivative 29 H4-methoxy-naphthaleneSignificantly more potent than parent compounds

This table is based on data presented in the study by Dawidowski et al. (2020) and illustrates the impact of substitutions on the inhibitory activity. nih.gov

There is currently no specific information available in the scientific literature detailing the allosteric modulation mechanisms of this compound. While related isomers like 1H-pyrazolo[3,4-b]pyridines have been investigated as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5), similar studies for the this compound scaffold have not been reported.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques have been instrumental in characterizing the binding of this compound derivatives to their protein targets.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H–¹⁵N heteronuclear single quantum coherence (HSQC) chemical shift perturbation (CSP) assays, has been employed to confirm the binding of pyrazolo[4,3-c]pyridine derivatives to their target proteins and to determine their binding affinity. nih.gov

In the study of PEX14–PEX5 interaction inhibitors, a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit through an in-silico screening and subsequently validated using NMR. nih.gov The binding of this compound to ¹⁵N-labelled TbPEX14 N-terminal domain (NTD) was monitored by observing changes in the chemical shifts of the protein's amide protons and nitrogens upon addition of the compound. nih.gov Significant chemical shift perturbations were observed for specific residues at the PEX14-PEX5 binding interface, confirming direct engagement. nih.gov

The dissociation constant (K_D) for the initial hit, a pyrazolo[4,3-c]pyridine derivative, was determined to be 163 μM through the analysis of the CSP data. nih.gov This biophysical validation was crucial for confirming the compound as a genuine binder and a starting point for further medicinal chemistry optimization. nih.gov

Table 2: NMR Chemical Shift Perturbation (CSP) Data for a Pyrazolo[4,3-c]pyridine Derivative with TbPEX14 NTD

ParameterValue
Technique ¹H–¹⁵N HSQC NMR
Analyte ¹⁵N-labelled TbPEX14 NTD
Ligand Pyrazolo[4,3-c]pyridine derivative 1
Dissociation Constant (K_D) 163 µM

This table summarizes the key findings from the NMR binding analysis reported by Dawidowski et al. (2020). nih.gov

As of now, there are no publicly available studies that have utilized Surface Plasmon Resonance (SPR) to characterize the binding kinetics of this compound or its derivatives to any biological target. Therefore, data on association rates (k_a), dissociation rates (k_d), and affinity constants (K_D) from SPR analysis for this specific compound are not available.

Mechanistic Insights from Structural Biology Data

Structural biology offers a powerful lens through which the intricate dance between a ligand and its receptor can be observed at an atomic level. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods like molecular dynamics simulations, are instrumental in elucidating the precise interactions and conformational dynamics that govern molecular recognition.

The determination of co-crystal structures of pyrazolo[4,3-c]pyridine derivatives with their protein targets has been pivotal in understanding their inhibitory mechanism. Specifically, the structure of derivatives of this compound in complex with the N-terminal domain of Trypanosoma brucei PEX14 (TbPEX14) reveals a detailed picture of the binding interactions. acs.orgnih.gov

The optimization of these inhibitors was significantly guided by several X-ray structures, which allowed for a detailed analysis of the binding mode. nih.gov The pyrazolo[4,3-c]pyridine core of the inhibitor is observed to position itself over the phenylalanine residues Phe17 and Phe34 of TbPEX14, engaging in favorable π–π stacking interactions. acs.org This mode of interaction is a key feature of the binding.

In the determined crystal structures, the phenyl group of the inhibitor settles into a hydrophobic pocket on the PEX14 surface, often referred to as the Trp pocket. acs.org The orientation of the central pyrazolo[4,3-c]pyridine scaffold is consistent across different potent derivatives, indicating a conserved binding mechanism. acs.org This structural information has been crucial in the rational design of more potent inhibitors of the PEX14–PEX5 protein-protein interaction (PPI). acs.orgnih.gov

The binding of these compounds was initially identified through computational screening and validated using NMR chemical shift perturbation (CSP) assays, which confirmed the interaction and provided the dissociation constant (K D) for the initial hit, a pyrazolo[4,3-c]pyridine derivative. acs.org

Table 1: Key Interacting Residues in the TbPEX14 Binding Site

Interacting Residue (TbPEX14)Type of Interaction with Pyrazolo[4,3-c]pyridine Scaffold
Phe17π–π stacking
Phe34π–π stacking

This table summarizes the primary amino acid residues in the Trypanosoma brucei PEX14 N-terminal domain that form key non-covalent interactions with the pyrazolo[4,3-c]pyridine core, as identified from co-crystal structures.

The binding of a small molecule to a protein is often not a simple lock-and-key event but rather a dynamic process that can involve conformational changes in both the ligand and the protein. While detailed experimental studies specifically describing the conformational shifts in PEX14 upon binding of this compound are not extensively documented in the provided results, the use of techniques like NMR spectroscopy and molecular dynamics simulations in the lead optimization process suggests that such changes are an important aspect of the interaction. acs.orgnih.gov

NMR chemical shift perturbation (CSP) is a powerful technique used to map the binding site and infer conformational changes. nih.gov The perturbation of chemical shifts of specific amino acid residues in the protein upon ligand binding indicates that the electronic environment of these nuclei is altered. This can be a result of direct contact with the ligand or allosteric effects, where binding at one site induces conformational adjustments at a distant site. The study of pyrazolo[4,3-c]pyridine derivatives utilized NMR binding data, which inherently captures these changes. nih.gov

Molecular dynamics (MD) simulations, which were also employed in the development of these inhibitors, can provide a dynamic view of the binding process. nih.gov These computational studies can model the flexibility of the protein and the ligand, revealing how the protein structure might adapt to accommodate the incoming molecule. For instance, the side chains of amino acids in the binding pocket may reorient to optimize interactions, and larger-scale domain movements are also possible. The development of pyrazolo[4,3-c]pyridine inhibitors was driven by such computational insights, suggesting that understanding the dynamic nature of the interaction was crucial for improving potency. nih.gov

In a broader context, the binding of ligands to proteins can lead to a range of conformational changes, from subtle side-chain rotations to more significant rearrangements of secondary structural elements, such as the glycine-rich loop in kinases. nih.gov While the specifics for this compound and PEX14 are not detailed, the methodologies used in its study are standard for investigating these phenomena.

Table 2: Investigational Techniques and Their Role in Understanding Molecular Interactions

TechniqueApplication in the Study of Pyrazolo[4,3-c]pyridinesInferred Insights into Conformational Changes
X-ray CrystallographyDetermination of the static binding pose of inhibitors in complex with TbPEX14.Provides a snapshot of the bound conformation, which can be compared to the unbound protein structure to identify changes.
NMR SpectroscopyConfirmation of binding and determination of binding affinity (K D) through chemical shift perturbations.Changes in chemical shifts indicate alterations in the local electronic environment of protein residues upon binding, suggesting conformational adjustments.
Molecular Dynamics SimulationsComputational modeling to guide inhibitor optimization.Allows for the visualization of the dynamic process of binding and the potential conformational flexibility of the protein-ligand complex.

This interactive table outlines the key experimental and computational methods used to investigate the molecular interactions of pyrazolo[4,3-c]pyridine derivatives and the insights they provide into conformational dynamics.

Academic Applications of the Pyrazolo 4,3 C Pyridine Scaffold in Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyrazolo[4,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets by presenting various substituents in a defined three-dimensional space. ontosight.aiontosight.ai This has led to the discovery of numerous derivatives with diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. ontosight.aiontosight.ai

A significant area of research has been the development of kinase inhibitors, which are crucial in cancer therapy. Researchers have successfully designed 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). The ERK/MAPK pathway is a key signaling cascade that is overactive in more than 30% of human cancers. By employing a de novo design strategy, scientists created compounds that could form specific hydrogen bond interactions within the ERK binding pocket, leading to potent target engagement and significant tumor regression in preclinical models.

Another notable application is in the fight against parasitic diseases. A medicinal chemistry program focused on the pyrazolo[4,3-c]pyridine scaffold led to the first-in-class inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites, the causative agents of sleeping sickness and Chagas disease. These compounds disrupt the import of essential proteins into glycosomes, a unique organelle in these parasites, leading to parasite death at nanomolar concentrations. The central pyrazolo[4,3-c]pyridine scaffold was found to form favorable π–π stacking interactions with key phenylalanine residues in the PEX14 protein.

The versatility of the scaffold is further highlighted by its exploration for treating neurological disorders and other conditions, underscoring its importance as a promising starting point for drug discovery programs. ontosight.ai

Table 1: Examples of Biologically Active Pyrazolo[4,3-c]pyridine Derivatives

Compound ClassTargetTherapeutic AreaKey Findings
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureasERK/MAPK PathwayOncologyPotent and selective ERK inhibitors with demonstrated tumor regression in xenograft models.
Substituted pyrazolo[4,3-c]pyridinesPEX14–PEX5 PPIAnti-parasiticFirst-in-class inhibitors that disrupt glycosomal protein import in Trypanosoma, showing nanomolar trypanocidal activity.
Various DerivativesMultiple Kinases, ReceptorsVariousThe scaffold has been identified as a core for potential anti-inflammatory, antiviral, and antimicrobial agents. ontosight.aiontosight.ai

Development of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for dissecting complex biological processes. The pyrazolo[4,3-c]pyridine scaffold has proven to be a valuable core for creating such probes, enabling researchers to investigate specific biochemical pathways.

The development of potent and selective inhibitors for a particular biological target, as seen with the PEX14–PEX5 PPI inhibitors, provides researchers with chemical tools to probe the function of that specific interaction. These pyrazolo[4,3-c]pyridine-based inhibitors serve as molecular probes to study the intricacies of glycosome biogenesis in trypanosomes. By selectively disrupting this pathway, scientists can investigate the downstream consequences and identify other potential vulnerabilities in the parasite's lifecycle.

Similarly, while research on TANK-binding kinase 1 (TBK1) inhibitors has largely focused on the pyrazolo[3,4-b]pyridine isomer, the principles are transferable. nih.gov Selective inhibitors developed from such programs serve as ideal probes to dissect the biological functions of kinases like TBK1 in immunity and cancer. nih.gov The development of analogous selective inhibitors for kinases targeted by the pyrazolo[4,3-c]pyridine scaffold would provide equally valuable tools for cell biology and pharmacology. The ability to generate derivatives with high potency and selectivity makes this scaffold an excellent candidate for the development of chemical probes to elucidate novel biological functions and validate new drug targets.

Contribution to the Construction of Complex Heterocyclic Systems

The pyrazolo[4,3-c]pyridine core is not only a pharmacologically active entity but also a versatile building block for the synthesis of more complex molecular architectures. Organic chemists utilize the scaffold as a foundation, employing various synthetic methodologies to introduce additional rings and functional groups, thereby creating diverse chemical libraries.

One common strategy involves the intramolecular cyclization of appropriately substituted precursors to form the core pyrazolo[4,3-c]pyridine ring system. For instance, an iodine-catalyzed intramolecular cyclization has been shown to be an effective method for its synthesis.

Once the core is formed, it can be further elaborated. For example, researchers have synthesized 2H-pyrazolo[4,3-c]pyridine derivatives and then used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach a wide array of substituents. This approach allows for the systematic modification of the molecule's properties and the construction of large libraries of related compounds for screening. While detailed studies on the vectorial functionalization of the pyrazolo[4,3-c]pyridine isomer are less common than for its [3,4-c] counterpart, the chemical principles are analogous. worktribe.comrsc.org The ability to selectively functionalize different positions of the heterocyclic core (a concept known as vectorial elaboration) is crucial in medicinal chemistry for optimizing the binding of a ligand to its target protein. worktribe.comrsc.org These synthetic strategies demonstrate that the pyrazolo[4,3-c]pyridine scaffold is a key intermediate for accessing more intricate and functionally diverse heterocyclic compounds.

Exploration in Material Science for Optoelectronic Applications (non-biological)

While the primary focus of pyrazolo[4,3-c]pyridine research has been biological, there is emerging interest in the properties of related fused pyrazole (B372694) systems for applications in materials science. Heterocyclic compounds, particularly those with extended π-conjugated systems, are essential components in modern optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.org

Specifically, novel 2H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and their optical properties assessed. Such studies are the first step toward evaluating their potential for optoelectronic applications. The fluorescence properties of related fused heterocyclic systems, like pyrazolo[3,4-b]quinolines, have been explored for use as fluorescent sensors and as emission materials in OLEDs. mdpi.com

Although the exploration of 1-phenyl-1H-pyrazolo[4,3-c]pyridine itself in this area is not yet extensive, the inherent photophysical properties of the pyrazolopyridine core suggest it is a promising candidate for further investigation. The ability to tune the electronic properties through synthetic modification could lead to the development of new materials with tailored absorption and emission spectra for various optoelectronic devices.

Conceptual Framework for Rational Ligand Design

The pyrazolo[4,3-c]pyridine scaffold serves as an excellent conceptual framework for rational ligand design, a process that relies on understanding the relationship between a molecule's structure and its biological activity to create more potent and selective drugs.

Structure-based drug discovery is a powerful approach that has been successfully applied to this scaffold. In the development of the PEX14–PEX5 PPI inhibitors, a pyrazolo[4,3-c]pyridine derivative was identified as a hit compound. Docking studies revealed how the scaffold and its substituents fit into the target's binding pocket, highlighting key interactions like π–π stacking. This structural knowledge guided the synthesis of new analogues, where different aromatic groups were explored to optimize binding. By merging features from two different binding poses, a hybrid molecule was created with superior activity, demonstrating a clear rational design strategy.

Similarly, the discovery of ERK inhibitors based on a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea core utilized a "de novo design" approach. ontosight.ai This involved designing a molecule from scratch to fit the specific hydrogen bonding and structural features of the ERK kinase binding site. ontosight.ai Subsequent structure-activity relationship (SAR) studies, where parts of the molecule are systematically changed, led to the identification of highly potent and selective inhibitors. ontosight.ai These examples showcase how the defined and rigid structure of the pyrazolo[4,3-c]pyridine scaffold provides a reliable anchor for the rational design and optimization of targeted therapeutics.

Future Perspectives in 1 Phenyl 1h Pyrazolo 4,3 C Pyridine Research

Emerging Synthetic Methodologies and Catalytic Systems

Future synthetic efforts concerning the 1-phenyl-1H-pyrazolo[4,3-c]pyridine core are expected to move beyond traditional multi-step procedures towards more efficient and environmentally benign strategies. The development of novel catalytic systems is at the forefront of this evolution.

Advanced Catalytic Systems: Recent breakthroughs in catalysis offer promising avenues for pyrazolopyridine synthesis. Heterogeneous nanocatalysts, such as alginic acid-functionalized silica-based magnetic nanoparticles (Alg@SBA-15/Fe₃O₄), have demonstrated high efficiency, yielding various pyrazolopyridine derivatives in short reaction times at room temperature. rsc.org The magnetic nature of these catalysts allows for easy separation and recycling, aligning with the principles of green chemistry. rsc.org Similarly, amorphous carbon-supported sulfonic acid (AC-SO₃H) has emerged as a new-generation solid acid catalyst with outstanding activity, proving more effective than traditional acids like sulfuric acid for synthesizing related pyrazolo[3,4-b]pyridine scaffolds. nih.gov The adoption of such porous, stable, and non-toxic solid catalysts is a promising future direction. nih.gov

Innovative Methodologies: Methodologically, a shift towards multicomponent reactions (MCRs) is anticipated. MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy for building complex heterocyclic systems. rsc.org Another key area is the expansion of modern cross-coupling reactions for the functionalization of the pyrazolo[4,3-c]pyridine core. Techniques like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling have already been successfully applied to create diverse libraries of derivatives from 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates. rsc.org Future work will likely focus on refining these methods and exploring new catalytic systems to broaden the scope of accessible derivatives.

Catalyst TypeExampleKey AdvantagesPotential Application for this compound
Magnetic Nanocatalyst Alg@SBA-15/Fe₃O₄High yield, short reaction time, room temperature operation, easy recovery. rsc.orgEfficient one-pot synthesis of the core scaffold.
Solid Acid Catalyst AC-SO₃HLow cost, non-toxic, stable, superior activity to H₂SO₄. nih.govCatalyzing key cyclization or condensation steps.
Palladium Catalysts Various Pd complexesHigh efficiency in forming C-C and C-N bonds.Late-stage functionalization and derivatization.

Advanced Computational Approaches for Scaffold Optimization

The optimization of the this compound scaffold is poised to be significantly accelerated by the integration of advanced computational techniques. These in silico methods allow for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for predicting the biological activity of novel compounds based on their physicochemical properties. Advanced methodologies like 4D-QSAR and 5D-QSAR, which consider induced-fit models and different conformational ensembles, are becoming more prevalent. domainex.co.uk For instance, a 4D-QSAR study on pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives successfully generated a model with high predictive accuracy (R² = 0.889), identifying key electronic and conformational features necessary for biological activity. rsc.org The application of such models to the this compound series can guide the design of new analogs by prioritizing substitutions that are predicted to enhance activity.

Molecular Docking and Dynamics: Molecular docking simulations are crucial for visualizing how ligands bind to their target proteins, providing insights into key molecular interactions. Numerous studies on related pyrazole derivatives have used docking to understand binding modes within the active sites of various enzymes, such as protein kinases. eurekaselect.comnih.gov These studies help elucidate why certain derivatives are more potent than others and guide the design of new compounds with optimized interactions. eurekaselect.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, revealing conformational changes and the stability of key interactions, such as hydrogen bonds, which is critical for confirming the reliability of docking predictions. drughunter.com

Computational MethodApplicationKey Insights for Scaffold Optimization
QSAR (3D, 4D, 5D) Predict biological activity from molecular descriptors.Identifies key structural features (pharmacophores) essential for activity, guiding substituent selection. rsc.org
Molecular Docking Predict the binding pose of a ligand in a protein's active site.Elucidates specific molecular interactions (H-bonds, hydrophobic contacts) to improve binding affinity. eurekaselect.comnih.gov
Molecular Dynamics (MD) Simulate the movement of atoms in a ligand-protein complex over time.Confirms the stability of the predicted binding pose and key interactions. drughunter.com

Expansion of Structure-Based Design Principles

Future research will heavily rely on expanding structure-based design principles to rationally guide the development of novel this compound derivatives. This involves leveraging detailed structural information of the biological target to design molecules that bind with high affinity and selectivity.

A prime example of this approach has been the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites. mdpi.com This successful campaign was driven by structure-guided computational screening, X-ray crystallography, and NMR binding data, which allowed for a detailed understanding of the structure-activity relationship (SAR). mdpi.comnih.gov The docking poses revealed that the pyrazolo[4,3-c]pyridine scaffold itself forms favorable π–π interactions with key phenylalanine residues in the target protein, while substituents on the scaffold could be optimized to occupy specific hydrophobic pockets. mdpi.com

The expansion of these principles will involve:

Systematic SAR Studies: Building on existing knowledge, systematic modification at various positions of the pyrazolopyridine core (N1, C4, C6, etc.) will continue to be crucial for mapping the SAR landscape. Studies on other pyrazolopyridine isomers have shown that substitutions at these positions can dramatically influence antiviral or kinase inhibitory activity. nih.govnih.gov

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds will help identify the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) required for biological activity. A five-point pharmacophore model (AHHRR) was successfully used to define the crucial features for PDE4 inhibition by related pyrazolopyridine analogues. rsc.org

Fragment-Based Elaboration: The pyrazolo[4,3-c]pyridine core is an ideal starting point for fragment-based drug discovery (FBDD). Future work will involve identifying weakly binding fragments containing this core and then growing or linking them in a structure-guided manner to achieve high-affinity ligands.

Integration with High-Throughput Screening for Novel Chemical Space Exploration (conceptual, not outcome-driven)

To uncover novel biological activities for the this compound scaffold, its integration into high-throughput screening (HTS) campaigns is a critical future direction. This approach allows for the rapid testing of large, diverse chemical libraries against a multitude of biological targets, enabling the exploration of new chemical and biological space.

Conceptually, an HTS campaign would involve synthesizing a library of this compound derivatives with diverse substituents at various positions. This library would then be screened against panels of assays using automated liquid handling and plate readers to identify "hits"—compounds that show activity against a specific target. domainex.co.uk

A particularly powerful technology for exploring vast chemical space is the use of DNA-Encoded Libraries (DEL) . In this technique, each small molecule in a library is covalently attached to a unique DNA barcode that encodes its chemical structure. nih.govrsc.org This allows for the synthesis and screening of libraries containing billions of compounds in a single tube. mdpi.com The process involves incubating the pooled library with an immobilized protein target, washing away non-binders, and then amplifying and sequencing the DNA of the bound molecules to identify the chemical structures of the hits. nih.gov

While not yet reported for the this compound scaffold specifically, the synthesis of DELs based on the related, privileged pyrazolopyrimidine scaffold has been successfully demonstrated. rsc.org Adopting this strategy would enable an unprecedented exploration of the chemical space around the this compound core, dramatically increasing the probability of discovering novel, high-affinity ligands for new therapeutic targets.

Potential for Derivatization into Novel Chemical Entities with Modulated Molecular Interaction Profiles

The true potential of the this compound scaffold lies in its capacity for extensive derivatization to create novel chemical entities with finely tuned molecular interaction profiles. The strategic introduction of different functional groups allows for the modulation of a compound's properties to optimize its binding to a target, improve its pharmacokinetic profile, and reduce off-target effects.

Vectorial Functionalization: Recent research has demonstrated the "vectorial functionalisation" of the pyrazolo[3,4-c]pyridine scaffold, showcasing how different positions on the heterocyclic core can be selectively and independently modified. rsc.orgrsc.org This provides a clear roadmap for future derivatization strategies:

N-1 and N-2 positions: Can be accessed through selective protection and alkylation reactions.

C-3 position: Amenable to functionalization via tandem borylation and Suzuki–Miyaura cross-coupling. rsc.orgrsc.org

C-5 position: Can be substituted using Pd-catalyzed Buchwald–Hartwig amination. rsc.orgrsc.org

C-7 position: Can be selectively metalated and reacted with various electrophiles or engaged in Negishi cross-coupling. rsc.orgrsc.org

This multi-directional approach allows chemists to systematically "grow" molecules from the core scaffold to perfectly complement the topology of a target's binding site, effectively emulating a hit-to-lead optimization pathway. rsc.org

Bioisosteric Replacement: Another powerful strategy for modulating molecular interactions is bioisosteric replacement. This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. drughunter.comnih.gov For example, a phenyl ring could be replaced by a pyridyl or pyrazole ring to reduce metabolism and modulate lipophilicity. cambridgemedchemconsulting.com The pyrazole ring itself has been successfully used as a non-classical bioisostere for an amide group, demonstrating the versatility of this approach. nih.gov Future research will undoubtedly explore the application of various bioisosteres to the this compound scaffold to fine-tune its properties for specific therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer : Two primary strategies are employed: (i) Annelation : Building the pyrazole ring onto a pre-existing pyridine scaffold. For example, reacting 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes via Sonogashira coupling, followed by tert-butylamine-mediated cyclization . (ii) Pyrazole-carbaldehyde cyclization : Treating 1-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde with ammonia under high temperature/pressure yields 2,6-diphenyl derivatives .
  • Key Considerations : Reaction yields depend on substituent electronic effects and solvent purity.

Q. How is structural confirmation of synthesized derivatives performed?

  • Methodological Answer : Use elemental analysis (C, H, N composition) combined with spectral data :
  • IR spectroscopy to identify functional groups (e.g., NH stretches in amine-substituted derivatives).
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify regiochemistry and substituent positions (e.g., distinguishing between 3- and 4-substituted phenyl rings) .
    • Validation : Cross-referencing with X-ray crystallography data, where available, ensures accuracy .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodological Answer :
  • Disc diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with zone-of-inhibition measurements .
  • MIC (Minimum Inhibitory Concentration) determination via broth microdilution for quantitative efficacy assessment .
    • Controls : Compare with standard antibiotics (e.g., ciprofloxacin) to contextualize results .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., Cl, Br, CF3) enhance serotonin reuptake inhibition (e.g., 2,4-dichlorophenyl derivatives exhibit IC50 = 0.058 µM vs. 0.87 µM for 2-methylphenyl analogs) .
  • Steric effects : Bulky substituents (e.g., 2,3,4-trichlorophenyl) may reduce binding affinity due to steric hindrance in enzymatic pockets .
    • SAR Strategy : Systematic substitution at meta/para positions and comparative activity profiling .

Q. How can synthetic yields be optimized for Sonogashira coupling steps?

  • Methodological Answer :
  • Catalyst optimization : Use Pd(PPh3)4/CuI with anhydrous DMF as solvent for efficient alkyne coupling .
  • Temperature control : Maintain 80–90°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates with >95% purity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., K562 leukemia) and incubation times (e.g., 48 hrs for cytotoxicity assays) .
  • Purity verification : Recrystallize compounds in ethanol/water mixtures to eliminate impurities affecting IC50 values .
  • Statistical analysis : Apply ANOVA to differentiate significant activity variations (p < 0.05) between substituents .

Q. What computational tools aid in designing target-specific derivatives?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. For example, trifluoromethyl groups enhance hydrophobic binding in EGFR’s ATP pocket .
  • QSAR modeling : Develop regression models correlating logP values with antimicrobial potency (e.g., higher lipophilicity improves membrane penetration) .
    • Validation : Compare predicted vs. experimental IC50 values for iterative refinement .

Q. How to evaluate anticancer mechanisms of pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer :
  • Apoptosis assays : Use Annexin V-FITC/PI staining in flow cytometry to quantify cell death in MCF-7 breast cancer cells .
  • Tubulin polymerization inhibition : Monitor absorbance at 340 nm to assess disruption of microtubule dynamics .
  • In vivo validation : BRAF V600E xenograft models measure tumor regression post-treatment (e.g., 40–60% reduction at 10 mg/kg doses) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50 values for similar derivatives?

  • Root Causes :
  • Substituent positional isomerism : 2,4-dichlorophenyl (IC50 = 0.058 µM) vs. 3,4-dichlorophenyl (IC50 = 0.21 µM) highlights positional sensitivity .
  • Salt forms : Maleate or fumarate salts alter solubility, affecting bioavailability and assay results .
    • Resolution : Standardize testing protocols (e.g., HCl salt forms) and validate via orthogonal assays (e.g., SPR binding kinetics) .

Methodological Tables

Table 1 : Impact of Substituents on Serotonin Reuptake Inhibition

Substituent (X, Y)IC50 (µM)
2,4-Dichlorophenyl0.058
4-Trifluoromethylphenyl1.24
2-Methylphenyl0.87

Table 2 : Synthetic Yields via Sonogashira Coupling

Alkyne PartnerYield (%)
Phenylacetylene78
4-Methoxyphenylacetylene65
Trimethylsilylacetylene82

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